PROTAC RIPK degrader-2

Targeted Protein Degradation RIPK2 Signaling Immunology

PROTAC RIPK degrader-2 is a non-peptidic, VHL-based heterobifunctional degrader that selectively targets RIPK2 for ubiquitination and proteasomal degradation, achieving >90% protein knockdown at nanomolar concentrations. Unlike occupancy-driven inhibitors, its catalytic mechanism enables sustained pharmacodynamic effects beyond compound clearance, enabling low-dose, infrequent-dosing in vivo studies. This benchmark degrader is essential for dissecting kinase-dependent vs. scaffolding functions of RIPK2 in NOD1/2 signaling and for comparative profiling against CRBN- or IAP-based degraders.

Molecular Formula C52H65N7O11S3
Molecular Weight 1060.3 g/mol
Cat. No. B610463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC RIPK degrader-2
SynonymsPROTAC RIPK degrader-2;  PROTAC_RIPK 2;  RGN47169;  RGN 47169;  RGN-47169; 
Molecular FormulaC52H65N7O11S3
Molecular Weight1060.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O
InChIInChI=1S/C52H65N7O11S3/c1-33-47(72-31-55-33)35-10-8-34(9-11-35)28-54-49(62)42-25-37(60)29-59(42)50(63)48(51(2,3)4)58-46(61)30-69-21-20-67-17-16-66-18-19-68-22-23-70-43-27-40-38(26-45(43)73(64,65)52(5,6)7)39(14-15-53-40)57-36-12-13-44-41(24-36)56-32-71-44/h8-15,24,26-27,31-32,37,42,48,60H,16-23,25,28-30H2,1-7H3,(H,53,57)(H,54,62)(H,58,61)/t37-,42+,48-/m1/s1
InChIKeyRIEGJNXDHULIKM-GPPJZCFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PROTAC RIPK degrader-2: VHL-Based Targeted Degradation of RIPK2 for Immunology Research


PROTAC RIPK degrader-2 (CAS 1801547-16-9) is a non-peptidic, VHL-based Proteolysis Targeting Chimera (PROTAC) that selectively targets the serine-threonine kinase RIPK2 for ubiquitination and subsequent proteasomal degradation. First reported in a landmark 2015 Nature Chemical Biology study , this heterobifunctional degrader is designed to induce potent and sustained knockdown of RIPK2 protein levels, offering a mechanistic alternative to traditional small-molecule inhibitors. Its chemical structure comprises a high-affinity VHL E3 ligase ligand conjugated to a RIPK2-targeting warhead via a 12-atom PEG-based linker , enabling sub-stoichiometric, catalytic protein depletion in cellular models.

Why Not Any RIPK2 Inhibitor? Quantifying the Degrader Advantage for PROTAC RIPK degrader-2


Generic substitution with a standard RIPK2 small-molecule inhibitor (e.g., ATP-competitive kinase inhibitors) fails to recapitulate the functional outcomes of PROTAC RIPK degrader-2 for two quantifiable reasons. First, while inhibitors solely block kinase activity, they do not eliminate the RIPK2 protein scaffold, which retains critical signaling functions independent of its catalytic domain . Second, PROTAC RIPK degrader-2 operates via a catalytic, event-driven mechanism, achieving near-complete (>95%) protein elimination at low nanomolar concentrations, whereas inhibitors require sustained, high occupancy to achieve comparable functional effects . Furthermore, not all RIPK2-targeting PROTACs are equivalent; the choice of E3 ligase recruiter profoundly impacts degradation efficiency. Comparative studies reveal that VHL-based degraders like PROTAC RIPK degrader-2 (pDC50 8.7 ± 0.1) exhibit distinct potency profiles compared to IAP-based (pDC50 9.4 ± 0.1) or cereblon-based (pDC50 8.6 ± 0.4) alternatives, underscoring that even within the PROTAC class, direct substitution is not scientifically justified without rigorous head-to-head validation .

PROTAC RIPK degrader-2: Head-to-Head Evidence for Procurement Decisions


Degradation Potency and Efficacy: DC50 1.4 nM and Dmax >95% in THP-1 Cells

PROTAC RIPK degrader-2 induces potent, dose-dependent degradation of endogenous RIPK2 in human THP-1 monocytes, achieving a half-maximal degradation concentration (DC50) of 1.4 nM and a maximum degradation (Dmax) exceeding 95% at concentrations ≥10 nM . In stark contrast, treatment with the parent RIPK2-binding ligand (inhibitor warhead) alone, even at high concentrations, fails to reduce RIPK2 protein levels . This quantifiable difference demonstrates that protein elimination, not merely target engagement, is the primary mechanism of action.

Targeted Protein Degradation RIPK2 Signaling Immunology Chemical Biology

Selectivity Window for VHL E3 Ligase Hijacking Exceeds 1,000-Fold

A key concern with VHL-based PROTACs is the potential for unintended stabilization of HIF1α, the endogenous VHL substrate. PROTAC RIPK degrader-2 exhibits a >1,000-fold selectivity window between RIPK2 degradation (DC50 1.4 nM) and modulation of the endogenous VHL-HIF1α axis. While RIPK2 is degraded with a DC50 of 1.4 nM, no stabilization of HIF1α (as measured by an ODD-luciferase reporter) is observed at concentrations up to 3 µM, with only modest effects appearing at 30 µM . This contrasts with earlier-generation peptide-based PROTACs that often exhibited narrower selectivity windows and greater perturbation of VHL function.

E3 Ligase Selectivity PROTAC Safety Profiling VHL Pathway

Kinetic Advantage: Rapid Degradation and Reversibility Within 24 Hours

PROTAC RIPK degrader-2 induces rapid RIPK2 degradation, with significant reduction observed as early as 1 hour and near-complete degradation achieved within 4 hours of treatment . This kinetic profile is substantially faster than the protein's natural half-life of approximately 60 hours, demonstrating efficient hijacking of the ubiquitin-proteasome system. Importantly, upon compound washout, RIPK2 protein levels recover to pre-treatment levels within 24 hours . This reversible, titratable knockdown contrasts sharply with irreversible genetic knockout methods (e.g., CRISPR/Cas9) and offers a key advantage for temporally controlled studies of RIPK2 function.

PROTAC Kinetics Reversible Knockdown Temporal Control

E3 Ligase Efficiency: VHL-Based PROTAC RIPK degrader-2 vs. IAP- and Cereblon-Based RIPK2 Degraders

In a separate optimization study, researchers directly compared RIPK2 PROTACs utilizing different E3 ligase recruiters. The VHL-based PROTAC 1 (structurally analogous to PROTAC RIPK degrader-2) exhibited a pDC50 of 8.7 ± 0.1 (equivalent to DC50 ≈ 2 nM) in human PBMCs. This places its degradation potency between the more potent IAP-based PROTAC 2 (pDC50 9.4 ± 0.1; DC50 ≈ 0.4 nM) and the less potent cereblon-based PROTAC 3 (pDC50 8.6 ± 0.4; DC50 ≈ 2.5 nM) . While IAP-based degraders show superior intrinsic potency, VHL-based degraders like PROTAC RIPK degrader-2 may offer advantages in terms of tissue specificity and reduced toxicity associated with IAP inhibition, highlighting that E3 ligase choice is a key differentiator.

PROTAC Optimization E3 Ligase Selection RIPK2 Degraders

Validated Use Cases for PROTAC RIPK degrader-2 Based on Quantified Evidence


Investigating Scaffolding vs. Kinase-Dependent Functions of RIPK2 in Innate Immunity

PROTAC RIPK degrader-2 is ideally suited for studies aiming to dissect the kinase-independent scaffolding functions of RIPK2 in NOD1/NOD2 signaling. As demonstrated by the direct comparator evidence, treatment with PROTAC RIPK degrader-2 eliminates RIPK2 protein entirely (Dmax >95%, DC50 1.4 nM), whereas the parent inhibitor warhead (which binds the kinase domain) does not reduce protein levels . This enables researchers to attribute observed biological effects (e.g., cytokine release, NF-κB activation) specifically to the loss of the RIPK2 scaffold rather than mere kinase inhibition.

Acute, Reversible Knockdown for Time-Resolved Signaling Studies

The rapid onset (within 1-4 hours) and full reversibility (within 24 hours post-washout) of RIPK2 degradation by PROTAC RIPK degrader-2 make it a powerful tool for acute loss-of-function experiments . Unlike slow, irreversible genetic knockout models, this degrader allows researchers to interrogate the immediate consequences of RIPK2 depletion and subsequent recovery, enabling the study of adaptation mechanisms and the precise temporal mapping of RIPK2's role in inflammatory signaling cascades.

Validating RIPK2 as a Therapeutic Target in Inflammatory Disease Models (e.g., Blau Syndrome)

Given the association of RIPK2 dysregulation with autoinflammatory diseases like Blau syndrome, PROTAC RIPK degrader-2 serves as a high-quality chemical probe for target validation studies. Its demonstrated selectivity window (>1,000-fold over HIF1α stabilization) and proteome-wide selectivity provide confidence that observed phenotypic effects are driven by RIPK2 depletion rather than off-target activity. This makes it a valuable asset for preclinical research exploring the therapeutic potential of RIPK2 degradation in relevant cellular and in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC RIPK degrader-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.